1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-13-18(14-20(15-19)31-2)25-23(29)24-17-7-5-6-16(12-17)21-8-9-22(27-26-21)28-10-3-4-11-28/h5-9,12-15H,3-4,10-11H2,1-2H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVMACIQKFSXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, identified by its CAS number 1049250-11-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 419.5 g/mol. The structure features a urea moiety linked to a pyridazinyl and dimethoxyphenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1049250-11-4 |
The compound's biological activity is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The urea group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may bind to specific receptors involved in cellular signaling pathways, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, indicating a potential for antimicrobial effects.
Anticancer Properties
Research has indicated that compounds with similar structures demonstrate anticancer activity. For instance, studies on pyrazolyl-ureas have shown inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
A review of related compounds has suggested moderate antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range around 250 µg/mL .
Carbonic Anhydrase Inhibition
The compound's structural features may allow it to act as an inhibitor of human carbonic anhydrase (hCA), an enzyme critical in various physiological processes. Inhibitors of hCA are explored for their therapeutic potential in treating conditions like glaucoma and certain types of cancer .
Case Studies
- Antitumor Activity : A study published in MDPI demonstrated that pyrazolyl derivatives exhibited significant cytotoxicity against tumor cell lines, suggesting that modifications to the urea structure could enhance antitumor efficacy .
- Antimicrobial Efficacy : Another investigation into structurally similar compounds revealed effective antibacterial properties against Gram-positive and Gram-negative bacteria, reinforcing the potential for developing new antimicrobial agents based on this scaffold .
Scientific Research Applications
The biological activity of 1-(3,5-dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea has been investigated in various studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study on pyridazine derivatives revealed that compounds similar to this urea demonstrated substantial growth inhibition in human cancer cell lines, with some achieving IC50 values comparable to established chemotherapeutics .
Neuropharmacological Potential
The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits moderate antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications as an antimicrobial agent, particularly in addressing antibiotic-resistant infections.
Therapeutic Potential
The diverse biological activities of this compound suggest various therapeutic applications:
Cancer Treatment
Due to its antiproliferative properties, the compound is being explored as a candidate for cancer therapy. Its ability to inhibit key enzymes involved in cancer cell proliferation could enhance the efficacy of existing treatments or serve as a basis for new therapeutic strategies.
Neurodegenerative Disease Management
The potential inhibition of AChE positions this compound as a candidate for further research in the treatment of neurodegenerative diseases. By enhancing cholinergic signaling, it may improve cognitive function in affected patients.
Infection Control
Given its antimicrobial properties, this compound could be developed into a treatment option for infections caused by resistant bacterial strains. Further studies are required to elucidate its mechanism of action and optimize its efficacy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Study : A recent investigation assessed the anticancer properties of various derivatives similar to this compound. It was found that certain structural modifications led to enhanced antiproliferative activity against multiple cancer cell lines .
- Neuropharmacological Evaluation : In vitro studies demonstrated that this compound significantly inhibited AChE activity compared to control groups, suggesting its potential use in treating cognitive disorders.
- Antimicrobial Assessment : The antimicrobial activity was evaluated against clinically relevant bacterial strains, showing promising results that warrant further exploration into its application as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Analysis
The following table highlights key structural differences between the target compound and two analogs:
Structural Insights :
- The 3,5-dimethoxy substitution in the target compound and MK13 provides symmetrical electron-donating effects, unlike the 2,5-dimethoxy group in , which creates an asymmetric electronic environment.
- The pyridazine-pyrrolidine group in the target compound offers a larger heterocyclic system compared to the pyridazinyl-amino-methylpyrazole in or the pyrazole in MK13. This may enhance solubility and hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and lipophilicity (vs.
- ’s compound has a polar pyridazinyl-amino group, which may reduce cell permeability compared to the target compound’s pyrrolidine .
- MK13’s simplicity enables straightforward synthesis but limits functional diversity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
